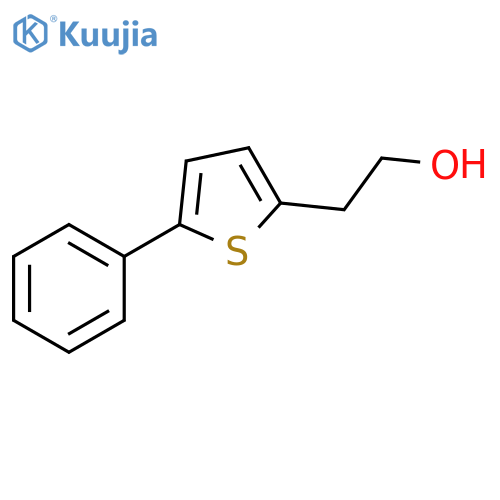

Cas no 36806-73-2 (2-(5-phenylthiophen-2-yl)ethan-1-ol)

2-(5-phenylthiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-Thiopheneethanol, 5-phenyl-

- 2-(5-phenylthiophen-2-yl)ethan-1-ol

-

- インチ: 1S/C12H12OS/c13-9-8-11-6-7-12(14-11)10-4-2-1-3-5-10/h1-7,13H,8-9H2

- InChIKey: RDOBRNOEPGSNQE-UHFFFAOYSA-N

- SMILES: C1(CCO)SC(C2=CC=CC=C2)=CC=1

計算された属性

- 精确分子量: 204.06096

じっけんとくせい

- 密度みつど: 1.170±0.06 g/cm3(Predicted)

- Boiling Point: 335.7±27.0 °C(Predicted)

- PSA: 20.23

- 酸度系数(pKa): 14.65±0.10(Predicted)

2-(5-phenylthiophen-2-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1864315-2.5g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 2.5g |

$1650.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-0.05g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 0.05g |

$707.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-5.0g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1864315-0.1g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 0.1g |

$741.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-10.0g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1864315-0.5g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 0.5g |

$809.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-5g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 5g |

$2443.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-0.25g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 0.25g |

$774.0 | 2023-09-18 | ||

| Enamine | EN300-1864315-1.0g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 1g |

$1214.0 | 2023-06-03 | ||

| Enamine | EN300-1864315-10g |

2-(5-phenylthiophen-2-yl)ethan-1-ol |

36806-73-2 | 10g |

$3622.0 | 2023-09-18 |

2-(5-phenylthiophen-2-yl)ethan-1-ol 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

2-(5-phenylthiophen-2-yl)ethan-1-olに関する追加情報

2-(5-Phenylthiophen-2-yl)ethan-1-ol: A Comprehensive Overview

2-(5-Phenylthiophen-2-yl)ethan-1-ol (CAS No. 36806-73-2) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound, characterized by its thiophene ring system substituted with a phenyl group and an ethanolic hydroxyl group, exhibits intriguing chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further illuminated its structural dynamics and functional versatility.

The molecular structure of 2-(5-phenthiophenethanol) (as it is often abbreviated) consists of a thiophene ring fused with a benzene ring at the 5-position, with an ethanolic group attached at the 2-position. This arrangement imparts the molecule with unique electronic properties, making it a promising candidate for various applications. Researchers have explored its role as a building block in the synthesis of advanced materials, such as conductive polymers and optoelectronic devices. For instance, studies published in *Advanced Materials* have demonstrated its potential as a precursor for high-performance organic semiconductors.

One of the most compelling aspects of CAS No. 36806-73-2 is its ability to participate in diverse chemical reactions. Its thiophene moiety is known to undergo nucleophilic aromatic substitution, while the hydroxyl group facilitates hydrogen bonding and other intermolecular interactions. These properties make it an ideal substrate for exploring supramolecular chemistry and self-assembling systems. Recent work in *Nature Chemistry* highlighted its use in constructing stimuli-responsive materials that exhibit reversible structural changes under external stimuli.

In the realm of pharmacology, 2-(5-phenthiophenethanol) has shown promise as a lead compound for drug discovery. Its aromatic system and hydroxyl group provide opportunities for bioisosteric replacements and medicinal chemistry optimization. Preclinical studies suggest that it may possess antioxidant and anti-inflammatory properties, making it a potential candidate for treating chronic diseases such as neurodegenerative disorders. Collaborative research between chemists and biologists has further elucidated its bioavailability and metabolic pathways.

The synthesis of CAS No. 36806-73 has also been a focal point of recent investigations. Traditional methods involving Friedel-Crafts alkylation or Suzuki coupling have been optimized to enhance yield and purity. Moreover, green chemistry approaches, such as using microwave-assisted synthesis or biocatalysts, have been explored to reduce environmental impact. These advancements underscore the compound's importance in sustainable chemical manufacturing.

From an analytical standpoint, modern spectroscopic techniques like NMR and X-ray crystallography have provided unprecedented insights into the spatial arrangement of 2-(5-phenthiophenethanol)'s atoms. Such studies are crucial for understanding its reactivity and stability under various conditions. Computational chemistry tools, including density functional theory (DFT), have further complemented experimental findings by predicting electronic transitions and reaction mechanisms.

In conclusion, CAS No. 36806 represents a multifaceted compound with immense potential across multiple disciplines. Its structural features, reactivity profiles, and emerging applications position it as a key player in contemporary chemical research. As scientific inquiry continues to uncover new dimensions of this molecule's utility, its role in advancing technology and medicine is likely to expand significantly.

36806-73-2 (2-(5-phenylthiophen-2-yl)ethan-1-ol) Related Products

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)

- 1289212-90-3(5-Chloro-N-cyclopropylpicolinamide)

- 88877-04-7(1,6-Naphthyridine-3-carbonitrile, 1,2-dihydro-5-methyl-2-oxo-)

- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)

- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)

- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)

- 1554880-55-5(1,3,5-Triazin-2-amine, 4-chloro-6-(3-methyl-2-furanyl)-)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 2287271-17-2(1-(1-hydroxy-3-methylbutan-2-yl)-1H-1,2,3-benzotriazol-6-ol)